Methyl 3-chlorobenzylcarbamate
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Overview
Description
Methyl 3-chlorobenzylcarbamate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of carbamic acid and is characterized by the presence of a methyl ester group and a 3-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chlorobenzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chlorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of the chlorine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while hydrolysis results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
Methyl 3-chlorobenzylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: This compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 3-chlorobenzylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but lacking the chlorobenzyl group.
Ethyl 3-chlorobenzylcarbamate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Benzyl carbamate: Lacks the chlorine atom but has similar reactivity and applications.
Uniqueness
Methyl 3-chlorobenzylcarbamate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80179-78-8 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl N-[(3-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
YUNHYRKCNDZWJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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